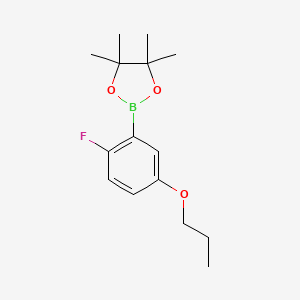

2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents and a 2-fluoro-5-propoxyphenyl aromatic ring. This compound belongs to the arylboronate ester family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The fluorine atom at the ortho position and the propoxy group at the para position of the phenyl ring influence its electronic properties, solubility, and reactivity compared to analogues.

Properties

IUPAC Name |

2-(2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-6-9-18-11-7-8-13(17)12(10-11)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFDGHNFIKTUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Variations in Arylboronate Esters

Halogen vs. Alkoxy Substituents

- 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A):

- 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-16-3):

Positional Isomerism

- 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 876062-39-4):

- 2-(3-Fluorophenyl)- and 2-(4-Fluorophenyl)- analogues (CAS: 936618-92-7, 214360-58-4):

Alkoxy Chain Length

- 2-(5-Ethoxyphenyl)- and 2-(5-Isopropoxyphenyl)- analogues :

Physicochemical Properties

- Physical State : Most analogues (e.g., 2-(benzofuran-5-yl)- derivatives) are colorless liquids, while bulky substituents (e.g., isopropoxy) produce solids .

- Solubility : Propoxy enhances organic-phase solubility compared to ethoxy or unsubstituted phenyl rings.

- Stability : Fluorine’s electronegativity stabilizes the boron center against hydrolysis, but propoxy’s ether linkage may confer sensitivity to strong acids .

Biological Activity

2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1469736-52-4) is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme functions and interact with cellular signaling pathways. The presence of the boron atom in its structure is crucial for its reactivity and interaction with biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction processes.

- Antioxidant Activity : Potential antioxidant properties may protect cells from oxidative stress.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on different cell lines:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Study A | HEK293 | 10 µM | Significant reduction in cell viability |

| Study B | MCF-7 (breast cancer) | 5 µM | Induced apoptosis via caspase activation |

| Study C | HCT116 (colon cancer) | 15 µM | Inhibition of cell proliferation |

In Vivo Studies

Research involving animal models has also been conducted to evaluate the compound's pharmacodynamics and pharmacokinetics:

- Model Used : Mice with induced tumors.

- Dosage : Administered at 20 mg/kg body weight.

- Findings : Reduction in tumor size observed after two weeks of treatment, indicating potential anti-cancer properties.

Case Study 1: Anticancer Potential

A recent study reported the use of this compound in a therapeutic context for breast cancer treatment. The results indicated that it effectively reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of the compound in models of neurodegeneration. It was shown to reduce neuronal cell death and improve cognitive function in treated animals.

Safety and Toxicology

Preliminary toxicological assessments suggest that while this compound exhibits promising biological activity, further studies are required to fully understand its safety profile.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via boronic ester formation using pinacol borane or via Suzuki-Miyaura coupling precursors . For example, similar dioxaborolane derivatives are synthesized by reacting aryl halides with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane . Key steps include:

- Protection of hydroxyl groups (e.g., propoxy substitution at the 5-position).

- Borylation using pinacol borane in the presence of a base (e.g., KOAc).

- Purification via column chromatography or recrystallization (common for boronic esters due to sensitivity to moisture) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Essential for confirming substituent positions and fluorine integration. For instance, ¹⁹F NMR distinguishes fluorine environments in aryl rings .

- X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of analogous dioxaborolanes (e.g., bond angles and boron coordination) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- TGA/DSC : Assesses thermal stability, critical for applications in high-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this boronic ester?

- Methodological Answer : Optimization involves systematic variation of:

- Catalysts : Pd(OAc)₂ or PdCl₂(dtbpf) for improved selectivity in coupling reactions .

- Solvents : Anhydrous THF or toluene minimizes hydrolysis. Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

- Temperature : Elevated temperatures (80–100°C) accelerate borylation but risk side reactions (e.g., protodeboronation).

- Additives : Ligands like SPhos or XPhos improve catalyst turnover, while molecular sieves trap moisture .

Q. How can researchers address discrepancies in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions in reactivity (e.g., variable coupling efficiency) may arise from:

- Substituent electronic effects : The electron-withdrawing fluoro group enhances electrophilicity but may reduce boronate stability.

- Steric hindrance : Bulky propoxy groups at the 5-position could hinder catalyst access.

- Solution :

- DFT Calculations : Model transition states to identify steric/electronic barriers .

- Competitive Experiments : Compare reactivity with meta- or para-substituted analogs to isolate positional effects .

- In-situ Monitoring : Use techniques like Raman spectroscopy to track reaction progress and intermediates .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts bond dissociation energies (BDEs) for boron-oxygen bonds and evaluates transition states in cross-coupling reactions.

- Molecular Dynamics (MD) Simulations : Models solvation effects and catalyst-substrate interactions .

- Machine Learning (ML) : Trains models on existing boronic ester reaction datasets to forecast optimal conditions for untested reactions .

Data Contradiction Analysis

Q. How to resolve conflicting data on the hydrolytic stability of this dioxaborolane derivative?

- Methodological Answer : Stability variations may stem from:

- pH Sensitivity : Boronic esters hydrolyze faster under acidic/basic conditions.

- Experimental Design : Differences in solvent purity or moisture content (e.g., trace water in THF).

- Approach :

- Controlled Stability Studies : Conduct parallel experiments under inert (glovebox) vs. ambient conditions.

- Kinetic Analysis : Use ¹¹B NMR to quantify hydrolysis rates and identify degradation products .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-fluorophenyl analogs) to isolate substituent effects .

Application-Oriented Questions

Q. What strategies enhance the compound’s utility in medicinal chemistry applications?

- Methodological Answer :

- ProTide Approach : Incorporate the boronic ester into prodrugs to improve bioavailability, leveraging fluorine’s metabolic stability .

- Targeted Functionalization : Attach bioorthogonal handles (e.g., alkynes) for click chemistry-based conjugation to biomolecules .

- SAR Studies : Synthesize analogs with varied propoxy chain lengths to optimize pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.